methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the iodination of a pyrazolopyridine precursor. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 3-iodo derivative . This intermediate is then subjected to esterification to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium-catalyzed coupling reactions with boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and anti-cancer agents.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This mechanism is particularly relevant in the context of cancer treatment, where kinase inhibitors are used to prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: The parent compound without the iodine and ester groups.
3,6-diaryl-1H-pyrazolo[3,4-b]pyridines: Derivatives with aryl groups at positions 3 and 6.
Uniqueness
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to the presence of the iodine atom and the ester group, which confer specific chemical reactivity and biological activity. The iodine atom makes it a versatile intermediate for further functionalization, while the ester group enhances its solubility and bioavailability .
Properties
CAS No. |
2613383-34-7 |
---|---|
Molecular Formula |
C8H6IN3O2 |
Molecular Weight |
303.1 |
Purity |
95 |
Origin of Product |
United States |
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